3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClN3O. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chloro substituent at the 3-position and an aldehyde group at the 5-position.
Biochemical Analysis
Biochemical Properties
3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde plays a pivotal role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis .
The compound also interacts with proteins involved in DNA repair and replication, potentially altering their activity. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, by inhibiting specific kinases, the compound can disrupt the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis .
Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to inhibition or activation of their function. The compound binds to the active sites of kinases, preventing the phosphorylation of their substrates. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Furthermore, this compound can induce conformational changes in proteins, altering their activity and interactions with other biomolecules. These changes can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity .
Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and alterations in gene expression, which can result in significant changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target kinases and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose can enhance the compound’s effects but also raises the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites can retain biological activity or be further processed for excretion .
The compound’s interaction with metabolic enzymes can influence metabolic flux and the production of key metabolites. This interaction can affect overall cellular metabolism, including energy production, biosynthesis, and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 3-fluoro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Uniqueness
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 3-position and the aldehyde group at the 5-position allows for selective modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-1-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYVXXHBRGOOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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